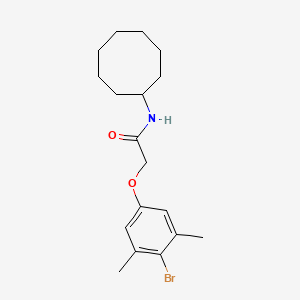![molecular formula C22H27NO5 B4005340 1-[3-(2-biphenylyloxy)propyl]piperidine oxalate](/img/structure/B4005340.png)
1-[3-(2-biphenylyloxy)propyl]piperidine oxalate
概要
説明
1-[3-(2-biphenylyloxy)propyl]piperidine oxalate is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.18892296 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aminolysis in Hydrophobic Environments
A study by Menger, Wrenn, and Rhee (1975) explored the aminolysis of oxalate esters, providing insights into how carboxylate interactions in hydrophobic environments might influence enzyme-catalyzed reactions. This research could be relevant for understanding reactions involving "1-[3-(2-biphenylyloxy)propyl]piperidine oxalate" in biological systems or synthetic environments designed to mimic biological conditions (Menger, Wrenn, & Rhee, 1975).
Structural and Spectroscopic Analysis
Jimeno et al. (2003) conducted structural and spectroscopic analysis of fentanyl analogs, including oxalate salts and free bases. Their work, involving NMR spectroscopy and X-ray crystallography, provides a foundation for understanding the structural characteristics and potential reactivity of complex molecules, including those related to "this compound" (Jimeno et al., 2003).
Antiallergy Activity and Synthesis
Research by Walsh, Franzyshen, and Yanni (1989) on the synthesis and evaluation of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines for antiallergy activity illustrates the pharmaceutical applications of structurally related compounds. Their work highlights the potential for developing new therapeutic agents based on the chemical framework of "this compound" (Walsh, Franzyshen, & Yanni, 1989).
Coordination Polymer Compounds for Photoluminescence
A study by Yu et al. (2006) on the synthesis and photoluminescence properties of coordination polymer compounds with drug ligands demonstrates the potential for applying related chemical structures in materials science, particularly in the development of materials with specific optical properties (Yu et al., 2006).
Reactivity of High Oxidation State Metal Complexes
Research by Meyer and Huynh (2003) into the redox chemistry of high oxidation state metal polypyridyl complexes provides insights into the reactivity of complex molecules. Such studies can inform the design and synthesis of new compounds with specific redox properties, potentially including those related to "this compound" (Meyer & Huynh, 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
oxalic acid;1-[3-(2-phenylphenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.C2H2O4/c1-3-10-18(11-4-1)19-12-5-6-13-20(19)22-17-9-16-21-14-7-2-8-15-21;3-1(4)2(5)6/h1,3-6,10-13H,2,7-9,14-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLRYGYWTVNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005259.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005264.png)
![2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4005270.png)
![4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4005276.png)
![1-[4-(4-ethoxyphenoxy)butyl]pyrrolidine oxalate](/img/structure/B4005277.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4005283.png)

![1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005305.png)

![1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005310.png)
![1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid](/img/structure/B4005316.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005329.png)
![N'-[3-(2-tert-butyl-4-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005336.png)
![N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005350.png)
